molecular formula C19H21N3O2 B4959980 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine

Cat. No.: B4959980
M. Wt: 323.4 g/mol
InChI Key: CWXWPOLXNMHQDV-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an indane moiety and a nitrophenyl group attached to a piperazine ring

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-22(24)18-7-5-17(6-8-18)20-9-11-21(12-10-20)19-13-15-3-1-2-4-16(15)14-19/h1-8,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWPOLXNMHQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine typically involves the following steps:

    Formation of the Indane Moiety: The indane moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Piperazine Ring: The piperazine ring is formed through the reaction of ethylenediamine with appropriate dihaloalkanes under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the indane moiety and the nitrophenyl group with the piperazine ring using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions and influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-2-yl)-4-phenylpiperazine: Lacks the nitro group, which may result in different chemical and biological properties.

    1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and applications.

    1-(2,3-dihydro-1H-inden-2-yl)-4-(4-chlorophenyl)piperazine: Features a chloro group, which may impact its chemical stability and biological activity.

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the indane moiety and the nitrophenyl group, which confer distinct chemical and biological properties

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